molecular formula C10H13N B1195953 1,2,3,4-Tetrahydro-1-naphthylamine CAS No. 2217-40-5

1,2,3,4-Tetrahydro-1-naphthylamine

Cat. No. B1195953
Key on ui cas rn: 2217-40-5
M. Wt: 147.22 g/mol
InChI Key: JRZGPXSSNPTNMA-UHFFFAOYSA-N
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Patent
US07737167B2

Procedure details

The title compound was prepared from 2-chlorobenzimidazole and racemic 1,2,3,4-tetrahydro-l-naphthylamine by Procedure A (10 min at 170° C. followed by 15 min at 200° C.). The product was isolated from the crude reaction mixture by preparative LCMS to give the title compound as the free base and as a mixture of enantiomers (white solid, mp 230-234° C.). MS(ES+) m/z 264 ([M+1]+, 100). 1NMR (DMSO-d6) δ 1.73-1.82 (m, 1H), 1.85-1.96 (m, 2H), 2.01-2.09 (m, 1H), 2.70-2.85 (m, 2H), 5.04 (m, 1H), 7.01-7.05 (m, 2H), 7.12-7.28 (m, 5H), 7.33-7.37 (m, 1H), 8.05 (br s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
title compound

Identifiers

REACTION_CXSMILES
Cl[C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH:11]1([NH2:21])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13][CH2:12]1>>[N:6]1[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[NH:3][C:2]=1[NH:21][CH:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1NC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated from the crude
CUSTOM
Type
CUSTOM
Details
reaction mixture by preparative LCMS

Outcomes

Product
Name
title compound
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)NC2CCCC1=CC=CC=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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